BenchChemオンラインストアへようこそ!

Phentolamine mesylate

Pharmacology Receptor Binding Functional Assay

Phentolamine mesylate is the definitive reversible, nonselective α1/α2 antagonist for protocols demanding washable receptor blockade. Its competitive mechanism and short ~19 min IV half-life enable paired experimental designs unattainable with irreversible agents like phenoxybenzamine. The mesylate salt confers superior aqueous solubility (pKa ~ -1.2 vs. chloride ~ -7), supporting stable concentrated stock solutions. With balanced sub-nanomolar affinity (Ki α2A: 1.7–2.6 nM) and intrinsic 5-HT antagonist activity, it is the benchmark reference standard for adrenergic receptor characterization and a unique dual-pathway probe for dissecting neurovascular signaling. Select this compound when pharmacological precision, experimental reproducibility, and temporal control are non-negotiable.

Molecular Formula C18H23N3O4S
Molecular Weight 377.5 g/mol
CAS No. 65-28-1
Cat. No. B1677649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhentolamine mesylate
CAS65-28-1
SynonymsFentolamin
Mesilate, Phentolamine
Mesylate, Phentolamine
Methanesulfonate, Phentolamine
Mono-hydrochloride, Phentolamine
Phentolamine
Phentolamine Mesilate
Phentolamine Mesylate
Phentolamine Methanesulfonate
Phentolamine Mono hydrochloride
Phentolamine Mono-hydrochloride
Regitine
Regityn
Rogitine
Z-Max
Molecular FormulaC18H23N3O4S
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.CS(=O)(=O)O
InChIInChI=1S/C17H19N3O.CH4O3S/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;1-5(2,3)4/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H3,(H,2,3,4)
InChIKeyOGIYDFVHFQEFKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
Solubility>56.6 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Phentolamine Mesylate CAS 65-28-1: A Reversible Nonselective α-Adrenergic Antagonist for Research and Clinical Applications


Phentolamine mesylate (CAS 65-28-1) is a competitive, reversible, nonselective antagonist of α1- and α2-adrenergic receptors, exhibiting comparable affinity for both receptor subtypes [1]. As an imidazoline derivative, it rapidly binds to and dissociates from adrenoceptors, conferring a short duration of action that is advantageous in acute diagnostic and therapeutic settings where precise temporal control is required [2]. The mesylate salt form is preferred over the hydrochloride salt in many pharmaceutical formulations due to its superior aqueous solubility, which stems from the mesylate ion's stronger acidic character (pKa ≈ -1.2 vs. chloride pKa ≈ -7) . This foundational pharmacology underpins its differentiation from irreversible antagonists like phenoxybenzamine, longer-acting selective α1-blockers like prazosin and doxazosin, and other nonselective imidazolines like tolazoline.

Phentolamine Mesylate: Why In-Class Substitution Without Quantitative Justification Compromises Experimental Reproducibility


Substituting phentolamine mesylate with another α-adrenergic antagonist without rigorous quantitative justification is a common source of experimental variability and misinterpretation. While numerous compounds share the broad classification of 'α-blocker,' they diverge profoundly in critical parameters: receptor subtype selectivity (nonselective vs. α1-selective), mechanism of antagonism (competitive/reversible vs. noncompetitive/irreversible), off-target activity (e.g., antagonism at 5-HT receptors), and pharmacokinetic profile (half-life spanning 19 minutes to 24 hours) [1][2]. For instance, replacing phentolamine mesylate with the longer-acting phenoxybenzamine in a functional assay will not only alter the temporal dynamics of the blockade but also introduce an irreversible component that prevents washout and recovery [2]. Similarly, substituting with an α1-selective antagonist like prazosin will fail to antagonize presynaptic α2-mediated feedback, fundamentally altering the system's neurochemical response [3]. The following quantitative evidence guide provides the necessary data to make informed, defensible selection decisions.

Quantitative Differentiation of Phentolamine Mesylate from Key Comparators: A Data-Driven Selection Guide


Phentolamine Mesylate vs. Phenoxybenzamine: Reversible Competitive Antagonism Enables Controllable Temporal Pharmacology

Phentolamine mesylate acts as a competitive, reversible antagonist, whereas phenoxybenzamine is a noncompetitive, irreversible antagonist that covalently binds to the α-adrenoceptor [1]. This fundamental mechanistic difference translates into vastly different durations of action and reversibility profiles. Phentolamine's effect is terminated upon dissociation from the receptor and drug elimination, while phenoxybenzamine's effect persists until new receptors are synthesized, a process taking 3-4 days [2].

Pharmacology Receptor Binding Functional Assay

Phentolamine Mesylate vs. Labetalol: Superior Potency at α-Adrenoceptors for Isolated α-Blockade Studies

Labetalol is a combined α- and β-adrenoceptor antagonist. When pure α-adrenergic blockade is the experimental objective, labetalol's concomitant β-blockade introduces a significant confounding variable. Furthermore, phentolamine is substantially more potent as an α-antagonist [1].

Pharmacology Cardiovascular Research Receptor Antagonism

Phentolamine Mesylate vs. Yohimbine and Tolazoline: Balanced Affinity and Potency at Both α1- and α2-Adrenoceptors

Phentolamine demonstrates a balanced, nonselective profile at α1- and α2-adrenoceptors, distinguishing it from compounds with biased selectivity. Comparative studies reveal significant differences in both binding affinity (Ki) and functional potency (pA2) [1][2].

Receptor Pharmacology Binding Assays Functional Studies

Phentolamine Mesylate vs. Phentolamine Hydrochloride: Mesylate Salt Enhances Aqueous Solubility for Formulation Flexibility

The choice of salt form directly impacts the physicochemical properties of the active pharmaceutical ingredient. The mesylate salt of phentolamine demonstrates a clear advantage over the hydrochloride salt in terms of aqueous solubility, which can be critical for developing certain liquid formulations or achieving desired dissolution profiles .

Pharmaceutical Chemistry Formulation Science Pre-formulation

Phentolamine Mesylate vs. Tolazoline: Differential Off-Target Antagonism at 5-HT Receptors Alters Functional Profiles

While both phentolamine and tolazoline are imidazoline-derived α-adrenergic antagonists, they exhibit a critical divergence in their off-target activity at serotonin (5-HT) receptors. This difference can lead to distinct functional outcomes in tissues where both adrenergic and serotonergic systems are present [1].

Pharmacology Receptor Selectivity Vascular Biology

Optimal Application Scenarios for Phentolamine Mesylate Based on Quantitative Differentiation


Functional Assays Requiring Reversible and Temporally Controlled α-Adrenergic Blockade

Phentolamine mesylate is the antagonist of choice for in vitro and in vivo experiments where washout and recovery of receptor function are essential. Its competitive, reversible mechanism and short half-life (≈19 min IV) [1] enable controlled blockade, allowing for paired experimental designs or sequential drug additions. This is in stark contrast to the irreversible, long-lasting blockade (3-4 days) produced by phenoxybenzamine [1]. Applications include: organ bath studies on isolated tissues (e.g., vas deferens, aortic rings), real-time monitoring of hemodynamic changes, and any protocol requiring return to baseline α-adrenergic tone post-experiment.

Research on Combined Adrenergic and Serotonergic Signaling Pathways

Phentolamine mesylate's unique ability to antagonize both α-adrenergic and 5-HT receptors makes it a valuable tool for dissecting complex signaling networks where these pathways intersect. Unlike tolazoline, which lacks 5-HT antagonist activity [2], phentolamine can be used to probe the relative contributions of adrenergic and serotonergic components in tissues like the vasculature. This is particularly relevant in studies of migraine pathophysiology, gastrointestinal motility, and certain neuropsychiatric conditions where both neurotransmitters play a role.

Development of Stable Aqueous Formulations for Parenteral or Ophthalmic Use

The mesylate salt form is specifically advantageous for developing stable liquid formulations. The superior aqueous solubility conferred by the mesylate counterion facilitates the creation of concentrated stock solutions and final drug products. Furthermore, patented stabilized formulations address the inherent instability of phentolamine in aqueous solution by using specific pH ranges (4.5-6.0) and excipients [3], enabling the development of novel products like phentolamine mesylate ophthalmic solution (PMOS) for the reversal of pharmacologically-induced mydriasis [4].

Studies Requiring Potent, Nonselective α-Blockade as a Pharmacological Standard

Due to its high affinity and balanced potency at both α1- and α2-adrenoceptors (Ki for α2A: 1.7-2.6 nM) , phentolamine mesylate serves as a benchmark nonselective α-antagonist for characterizing novel compounds or investigating receptor function. It is more potent than other nonselective agents like yohimbine and tolazoline [5][6] and provides a pure α-blockade without the confounding β-blockade of labetalol [7]. This makes it an ideal positive control and reference standard in binding assays, functional studies, and drug discovery programs targeting the adrenergic system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phentolamine mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.